molecular formula C10H7F2NO2 B2540574 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 1785399-14-5

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B2540574
CAS RN: 1785399-14-5
M. Wt: 211.168
InChI Key: RUTGKPKMHWIMFA-UHFFFAOYSA-N
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Description

“5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1785399-14-5 . It has a molecular weight of 211.17 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of indole derivatives, such as “5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid”, has been a topic of interest in recent research . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .


Molecular Structure Analysis

The InChI code for “5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid” is 1S/C10H7F2NO2/c1-4-6-2-5 (11)3-7 (12)9 (6)13-8 (4)10 (14)15/h2-3,13H,1H3, (H,14,15) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Indole derivatives are known to interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Physical And Chemical Properties Analysis

“5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid” is a powder that is stored at room temperature .

Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • Indole Derivatives: Indole derivatives, including those with fluorine and methyl substituents, hold promise in drug discovery. Researchers have explored their synthesis and biological activity. For instance, modifications of the indole scaffold can lead to novel compounds with diverse pharmacological properties.
    • Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were investigated for their activity against RNA and DNA viruses .

    Gut Microbiota Metabolism

    • Indole Production : Indole is produced by gut bacteria during tryptophan metabolism. It plays a role in gut health and immune regulation. Understanding the impact of indole derivatives, including 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid, on gut microbiota could have therapeutic implications .

Mechanism of Action

Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has several hazard statements including H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Future Directions

Indole and its derivatives show good therapeutic prospects . They have attracted increasing attention in recent years for their potential application in the treatment of various disorders in the human body . Future research will likely focus on further understanding their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-4-6-2-5(11)3-7(12)9(6)13-8(4)10(14)15/h2-3,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTGKPKMHWIMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid

CAS RN

1785399-14-5
Record name 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid
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